N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Overview
Description
“N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide” is a compound that likely belongs to the class of organic compounds known as phenethylamines, which are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring (from the “phenylethanamine” part of the name), attached to an ethylamine group. This would then be substituted at the nitrogen with a 3,4-dimethoxybenzyl group, which consists of a benzyl group with two methoxy (O-CH3) groups on the 3 and 4 positions of the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Based on its structure, we can predict that this compound would likely be a solid at room temperature, and would likely be soluble in organic solvents due to the presence of the phenyl and methoxy groups .
Scientific Research Applications
Novel Recovery of Nano-Structured Ceria (CeO2)
The study by Veranitisagul et al. (2011) explores the use of N,N-bis(2-hydroxybenzyl)alkylamines, specifically benzoxazine dimers, as novel ligands for cerium(III) ion to form complexes. These complexes can be decomposed thermally to obtain single-phase ceria (CeO2), demonstrating an application in materials science for creating nano-structured materials with potential uses in catalysis and electronics Veranitisagul et al., 2011.
Analytical Characterization of Psychoactive Substances
Chapman and Avanes (2015) conducted a study on the H NMR spectra of various psychedelic phenylethanamines, including N-substituted phenylethanamines with methoxybenzyl amine moieties. This research is significant for forensic and harm-reduction organizations, providing a method for the identification of novel psychoactive substances Chapman & Avanes, 2015.
Synthetic Technology of Organic Intermediates
Wang Ling-ya (2015) focuses on the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis with wide applications in medicine, pesticide, and chemical industries. This research underscores the importance of developing efficient and environmentally friendly synthetic routes for organic intermediates Wang Ling-ya, 2015.
Vibrational Assignments in Polymer Science
Research by Dunkers and Ishida (1995) on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine provides insight into the vibrational assignments of molecules synthesized to model the phenolic products from ring-opening polymerization of benzoxazine monomers. This work has implications for understanding the structural properties of polymers Dunkers & Ishida, 1995.
Protecting Groups in Organic Synthesis
Grunder-Klotz and Ehrhardt (1991) utilized the 3,4-dimethoxybenzyl group as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This research highlights the role of protecting groups in facilitating complex organic syntheses, which is crucial for the development of pharmaceuticals and fine chemicals Grunder-Klotz & Ehrhardt, 1991.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(12-17(16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMUHVPHRQHQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-24-6 | |
Record name | Benzeneethanamine, N-[(3,4-dimethoxyphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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